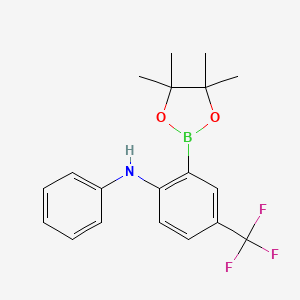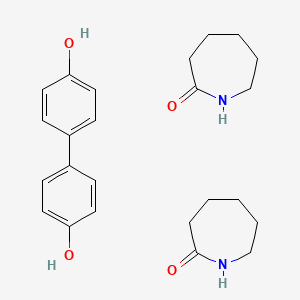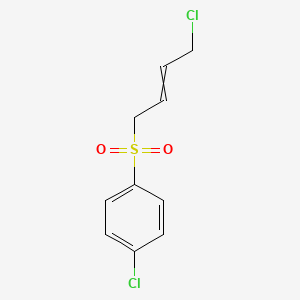
tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate: is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a tert-butyl ester group at the 1-position and a heptyl group at the 3-position of the pyrrole ring. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate can be achieved through several methods. One common approach involves the condensation of a heptyl-substituted ketone with an α-aminocarbonyl compound, followed by cyclization to form the pyrrole ring. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps like recrystallization or column chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions: tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The pyrrole ring is highly reactive towards electrophiles due to the electron-donating nature of the nitrogen atom. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible functionalities.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration: Nitric acid and sulfuric acid mixture.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products Formed:
Halogenated Pyrroles: Products of halogenation reactions.
Nitro Pyrroles: Products of nitration reactions.
Oxidized Pyrroles: Products of oxidation reactions, such as pyrrole-2-carboxylic acid.
Reduced Pyrroles: Products of reduction reactions, such as dihydropyrroles.
科学研究应用
Chemistry: tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, pyrrole derivatives are studied for their potential as bioactive compounds. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Pyrrole derivatives are known to interact with biological targets such as enzymes and receptors, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties contribute to the development of new materials with desired characteristics.
作用机制
The mechanism of action of tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity. The specific pathways and targets depend on the biological context and the nature of the substituents on the pyrrole ring.
相似化合物的比较
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate is unique due to the presence of the heptyl group at the 3-position, which imparts distinct hydrophobic properties and influences its reactivity and interactions. In contrast, other similar compounds may have different substituents that alter their chemical behavior and applications. For example, tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate contains a formyl group, making it more reactive towards nucleophiles and suitable for different synthetic applications.
属性
CAS 编号 |
874344-29-3 |
|---|---|
分子式 |
C16H27NO2 |
分子量 |
265.39 g/mol |
IUPAC 名称 |
tert-butyl 3-heptylpyrrole-1-carboxylate |
InChI |
InChI=1S/C16H27NO2/c1-5-6-7-8-9-10-14-11-12-17(13-14)15(18)19-16(2,3)4/h11-13H,5-10H2,1-4H3 |
InChI 键 |
OXVMCNYQSMHPBB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=CN(C=C1)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12614281.png)

![N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12614293.png)
![(Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine](/img/structure/B12614299.png)
![2-([1,1'-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide](/img/structure/B12614305.png)
![4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12614312.png)

![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)

![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)

amino}oxidanide](/img/structure/B12614371.png)

![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
